3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea
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Overview
Description
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is an organic compound with a unique structure that includes an ethynyl group attached to a phenyl ring, which is further connected to a dimethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea typically involves the reaction of 3-ethynylaniline with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-ethynylaniline and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane or tetrahydrofuran.
Procedure: The 3-ethynylaniline is first dissolved in the solvent, followed by the addition of the base. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like ethyl-phenyl-dimethyl-urea.
Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The dimethyl urea moiety can form hydrogen bonds with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynyl-phenyl structure, used as an anticancer agent.
Gefitinib: Another quinazoline derivative with structural similarities, also used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a related structure, used in the treatment of breast cancer.
Uniqueness
3-(3-Ethynyl-phenyl)-1,1-dimethyl-urea is unique due to its combination of an ethynyl group and a dimethyl urea moiety, which imparts distinct chemical and biological properties. Unlike the quinazoline derivatives, this compound has a simpler structure, making it easier to synthesize and modify for various applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H12N2O/c1-4-9-6-5-7-10(8-9)12-11(14)13(2)3/h1,5-8H,2-3H3,(H,12,14) |
InChI Key |
BJXSCRKEWFHELH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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